molecular formula C12H15NO5S B4780517 methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate

methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate

Cat. No.: B4780517
M. Wt: 285.32 g/mol
InChI Key: UBQLFSLNYINMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate typically involves the following steps:

    Acetylation: The starting material, 4-aminobenzenesulfonyl chloride, is acetylated using acetic anhydride in the presence of a base such as pyridine to form 4-(acetylamino)benzenesulfonyl chloride.

    Esterification: The acetylated product is then reacted with methyl 3-bromopropanoate in the presence of a base like triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: 3-{[4-(acetylamino)phenyl]sulfonyl}propanoic acid.

    Reduction: Methyl 3-{[4-(acetylamino)phenyl]sulfanyl}propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive pathways.

    Materials Science: The compound can be used in the development of polymers and other materials with specific functional properties.

    Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions and interactions.

Mechanism of Action

The mechanism of action of methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate depends on its application. In medicinal chemistry, it may act by inhibiting enzymes that interact with the sulfonyl or acetylamino groups. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[4-(aminomethyl)phenyl]sulfonyl}propanoate: Similar structure but with an aminomethyl group instead of an acetylamino group.

    Methyl 3-{[4-(acetylamino)phenyl]sulfanyl}propanoate: Similar structure but with a sulfanyl group instead of a sulfonyl group.

Uniqueness

Methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate is unique due to the presence of both the sulfonyl and acetylamino groups, which can confer specific reactivity and biological activity not found in its analogs.

Properties

IUPAC Name

methyl 3-(4-acetamidophenyl)sulfonylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-9(14)13-10-3-5-11(6-4-10)19(16,17)8-7-12(15)18-2/h3-6H,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQLFSLNYINMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 23° C. of 4-acetamidobenzenesulfinic acid (57.8 g., 290 mmol), sodium hydroxide (11.6 g, 290 mmol), and sodium dihydrogen phosphate (40.0 g, 290 mmol) was added a solution of methyl acrylate (31.2 g, 362 mmol) in 50 mL of tetrahydrofuran. The reaction vessel was stirred at 23° C. for 18 hours, and the resulting white precipitate was filtered and washed with water. The product was air dried, then recrystallized from 2-butanone to produce 59.4 g (71%) of a white powder, mp 156°-158° C.
Quantity
57.8 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate
Reactant of Route 3
Reactant of Route 3
methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate
Reactant of Route 4
Reactant of Route 4
methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate
Reactant of Route 5
Reactant of Route 5
methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate
Reactant of Route 6
methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.